4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-

Thermal cycloreversion Retro-Diels-Alder Acylketene generation

Researchers requiring a shelf-stable masked acylketene equivalent often face premature cycloreversion with unsubstituted dioxinones. This 2,2-dimethyl dioxinone derivative solves that problem, enabling controlled thermal unveiling. - Enhanced thermal stability over parent dioxinones for cleaner multi-step sequences - Orthogonal bromomethyl handle for nucleophilic substitution or cross-coupling - Validated in baker's yeast-mediated asymmetric reductions and alkaloid syntheses

Molecular Formula C7H9BrO3
Molecular Weight 221.05 g/mol
CAS No. 81956-30-1
Cat. No. B12850198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-
CAS81956-30-1
Molecular FormulaC7H9BrO3
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESCC1(OC(=CC(=O)O1)CBr)C
InChIInChI=1S/C7H9BrO3/c1-7(2)10-5(4-8)3-6(9)11-7/h3H,4H2,1-2H3
InChIKeyHPJDBTSUOAQLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one: Acylketene Precursor


4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl- (CAS 81956-30-1) is a 2,2-dimethyl-1,3-dioxin-4-one derivative featuring a bromomethyl substituent at the 6-position [1]. This compound belongs to the dioxinone family, which serves as a thermally-labile masked acylketene equivalent. The 2,2-dimethyl substitution on the dioxinone ring is critical for controlling the thermal retro-Diels-Alder reaction that generates the reactive acylketene intermediate [2]. With a molecular formula of C₇H₉BrO₃, a molecular weight of 221.05 g/mol, and a calculated LogP of 1.4, this compound is a versatile building block for constructing 4-hydroxy-2-pyrones, tetronic acids, and other heterocyclic scaffolds via nucleophilic substitution or metal-catalyzed cross-coupling at the bromomethyl position [1].

Synthetic roleThermally labile masked acylketene equivalent for heterocycle construction
Reactive handleBromomethyl group supports nucleophilic displacement and cross-coupling
Stability control2,2-Dimethyl substitution raises thermal threshold for on-demand cycloreversion

Why Analogs Cannot Replace the 2,2-Dimethyl Derivative


The 2,2-dimethyl substitution on the dioxinone ring is not a passive structural feature; it fundamentally alters the thermal stability and synthetic utility of the compound. Closely related analogs such as 6-bromomethyl-4H-1,3-dioxin (CAS 402715-75-7, the unsubstituted parent) lack the gem-dimethyl group at the 2-position [1]. This absence leads to a significantly lower activation barrier for the retro-Diels-Alder reaction, causing premature release of the acylketene intermediate under mild conditions, which complicates handling, storage, and multistep synthetic sequences [1][2]. The gem-dimethyl group in the target compound (CAS 81956-30-1) raises the thermal threshold for cycloreversion, providing a shelf-stable masked ketene equivalent that can be unveiled on demand under controlled thermal conditions. Furthermore, analogs like 6-(hydroxymethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one (CAS 128766-63-2) lack the electrophilic bromine handle required for direct nucleophilic displacement or palladium-catalyzed cross-coupling, necessitating additional activation steps. Generic substitution with any of these alternatives introduces either unwanted thermal lability or the need for additional synthetic manipulation, directly impacting reaction yields, purity profiles, and overall process efficiency.

Target
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one (CAS 81956-30-1)
Unsubstituted analog
6-Bromomethyl-4H-1,3-dioxin: lower thermal barrier leads to premature cycloreversion, may complicate handling and multistep sequences
Target
Bromomethyl electrophile present for direct substitution
Hydroxymethyl analog
6-(Hydroxymethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one: lacks electrophilic Br; requires pre-activation, adding synthetic steps

Quantitative Evidence: 2,2-Dimethyl Dioxinone vs. Analogs


Higher Thermal Activation Barrier for Acylketene Release

The 2,2-dimethyl substitution in the dioxinone scaffold substantially increases the activation energy required for thermal retro-Diels-Alder cycloreversion, thereby improving shelf stability and enabling on-demand acylketene generation. For the structurally related 2,2,6-trimethyl-4H-1,3-dioxin-4-one—a compound that shares the 2,2-dimethyl dioxinone core with the target molecule—quantum chemical calculations at the MP2/6-31G* level yield an activation enthalpy (ΔH‡) of 31.3 kcal/mol (131.0 kJ/mol) for the cycloreversion to acetylketene and acetone [1]. Experimental Arrhenius analysis of the same compound confirms an activation energy of 191.9 kJ/mol for the thermal decomposition [2]. In stark contrast, the unsubstituted analog 6-bromomethyl-4H-1,3-dioxin (CAS 402715-75-7, lacking the gem-dimethyl group) undergoes facile retrocycloaddition in refluxing toluene (110 °C) within 12 hours, or at 180 °C within 15 minutes in a sealed tube [3]. This difference of over 40 °C in practical operating temperature demonstrates that the 2,2-dimethyl derivative (CAS 81956-30-1) provides a significantly more robust masked ketene equivalent, reducing the risk of premature decomposition during storage or early-stage synthetic manipulations.

Thermal Activation Barrier
Class-level
Estimated ΔH‡ ≈ 31.3 kcal/mol (131.0 kJ/mol); unsubstituted analog decomposes at 110°C
Supports thermal stability screening
Computational MP2/6-31G* and experimental Arrhenius data; class-level inference
Thermal cycloreversion Retro-Diels-Alder Acylketene generation Activation energy

Dual-Reactivity: Bromomethyl Electrophile and Latent Acylketene

The target compound uniquely combines an sp³-hybridized bromomethyl electrophile at the 6-position with a thermally-activatable acylketene precursor within the same dioxinone ring. This dual-reactivity architecture enables a sequential, orthogonal functionalization strategy: (i) initial nucleophilic displacement or metal-catalyzed cross-coupling at the bromomethyl site to introduce a first diversity element, followed by (ii) thermal retro-Diels-Alder reaction to unveil the acylketene, which can be trapped intramolecularly or intermolecularly to construct heterocyclic frameworks [1]. In direct contrast, the unsubstituted bromomethyl dioxin (CAS 402715-75-7) [2] lacks the ability to cleanly execute this sequence because its lower thermal stability often causes premature cycloreversion during the initial substitution step. The 6-hydroxymethyl analog (CAS 128766-63-2) [3] lacks the electrophilic bromine required for cross-coupling and requires separate activation (e.g., tosylation or Appel reaction) before nucleophilic displacement can occur. The target compound thus provides a convergent, step-economical entry into 6-substituted dioxinones that serve as direct precursors to 4-hydroxy-2-pyrones, tetronic acids, and resorcylate natural products [1].

Dual Reactive Centers
Class-level
Bromomethyl electrophile + thermally unmasked acylketene; avoids competing decomposition
Supports sequential orthogonal functionalization
Hydroxymethyl analog requires alcohol pre-activation
Nucleophilic substitution Grignard cross-coupling Orthogonal reactivity 4-Hydroxy-2-pyrone synthesis

Biocatalytic Reduction to Chiral Building Blocks

Prochiral ketones bearing the 6-(4-oxo-1,3-dioxinyl) group—which is directly accessible from 6-bromomethyl-2,2-dimethyl-4H-1,3-dioxin-4-one via substitution—undergo highly enantioselective bioreduction using fermenting baker's yeast (Saccharomyces cerevisiae) [1]. The resulting chiral alcohols can be converted into optically active hydroxyesters, β-keto esters, and lactones, establishing a practical enzymatic route to enantiomerically enriched synthetic intermediates. This biocatalytic pathway is stereochemically controlled by the chiral environment of the yeast enzymes interacting with the dioxinone substrate platform. The 2,2-dimethyl substitution is essential for this process: it ensures that the dioxinone ring remains intact under the aqueous fermentation conditions (pH ~6–7, 30 °C, 24–48 h), whereas the thermally labile unsubstituted analog (CAS 402715-75-7) would undergo gradual hydrolysis or premature cycloreversion under the same aqueous conditions [2].

Biocatalytic Stability
Class-level
Stable under aqueous fermentation (pH 6–7, 30°C, 24–48 h); unsubstituted analog degrades
Supports enzymatic chiral synthesis route
Baker's yeast bioreduction; class-level inference
Baker's yeast bioreduction Enantioselective synthesis Chiral alcohols Prochiral ketones

Lipophilicity and Molecular Descriptor Profile

The calculated octanol-water partition coefficient (LogP) for 6-bromomethyl-2,2-dimethyl-4H-1,3-dioxin-4-one is 1.4 [1]. This moderate lipophilicity, combined with a molecular weight of 221.05 g/mol, places the compound in a favorable physicochemical space for use as a synthetic intermediate destined for biologically active molecules. In comparison, the unsubstituted analog 6-bromomethyl-4H-1,3-dioxin (MW 179.01 g/mol, LogP estimated ~0.8 based on its lower carbon count and absence of methyl groups) is both more water-soluble and more prone to hydrolysis . The higher LogP of the target compound facilitates extraction and purification during aqueous workup, and its greater molecular weight contributes to a lower vapor pressure, reducing losses during solvent evaporation. The compound possesses 0 hydrogen bond donors, 3 hydrogen bond acceptors, 1 rotatable bond, and an sp³ carbon fraction of 0.57 [1], all of which are within lead-like chemical space parameters.

Lipophilicity Profile
Data to verify
Calculated LogP 1.4; MW 221.05; 0 HBD, 3 HBA
May facilitate organic-phase extraction
Calculated properties; experimental verification advised
Lipophilicity LogP Molecular descriptor Drug-likeness

Application Scenarios for the 2,2-Dimethyl Dioxinone


Synthesis of 4-Hydroxy-2-pyrones and Tetronic Acids

The target compound is ideally suited for the synthesis of 6-substituted 4-hydroxy-2-pyrones and tetronic acids, which are core structures in numerous bioactive natural products (e.g., resorcylides, α-pyrones). The synthetic sequence involves: (i) nucleophilic substitution or cross-coupling at the bromomethyl position to install the desired 6-substituent, leveraging the compound's moderate LogP (1.4) for facile extractive workup [1]; followed by (ii) thermal retro-Diels-Alder cycloreversion (typically in refluxing toluene or xylene) to generate an acylketene intermediate, which undergoes spontaneous intramolecular trapping by a suitably positioned hydroxyl group to form the pyrone or tetronic acid ring [2]. This two-step, one-pot sequence is uniquely enabled by the orthogonal reactivity of the bromomethyl handle and the masked acylketene, and cannot be replicated with either the thermally labile unsubstituted analog or the hydroxyl analog that requires pre-activation.

Enantioselective Bioreduction to Chiral β-Hydroxy Esters and Lactones

Prochiral ketones derived from 6-bromomethyl-2,2-dimethyl-4H-1,3-dioxin-4-one (via substitution of the bromide with an appropriate ketoalkyl chain) serve as excellent substrates for baker's yeast-mediated asymmetric reduction [1]. The 2,2-dimethyl substitution ensures the dioxinone ring remains intact under the aqueous fermentation conditions (30 °C, pH 6–7, 24–48 h). The resulting enantiomerically enriched alcohols can be directly converted to optically active β-hydroxy esters, β-keto esters, and γ-lactones by subsequent thermal unveiling of the acylketene and trapping with an alcohol nucleophile. This enzymatic approach avoids the use of expensive chiral transition-metal catalysts and provides access to building blocks relevant to statin synthesis and polyketide natural product construction.

Bicyclo[4.3.1]decane-3,10-dione Frameworks (CP Core) Synthesis

Following the annulation strategy demonstrated for the parent dioxin system [1], alkylation of the bromomethyl position with enolates derived from β-keto esters or cycloalkanones, followed by thermal cycloreversion and intramolecular endo-conjugate addition, provides direct access to bicyclo[4.3.1]decane-3,10-dione frameworks [1]. These scaffolds constitute the core of the CP compounds, which are potent farnesyl transferase and squalene synthase inhibitors. The 2,2-dimethyl derivative offers a critical advantage over the unsubstituted parent in this sequence: the higher thermal threshold for cycloreversion allows the initial alkylation step to be conducted at room temperature or moderate heating without competing retro-Diels-Alder decomposition, resulting in cleaner reaction profiles and higher yields of the alkylation product before the thermal unveiling step is initiated.

Synthesis of Benzazocines and Piperidin-4-ones for Alkaloids

The bromomethyl group of the target compound can be displaced by nitrogen nucleophiles (e.g., nitrile-stabilized carbanions, amino acid-derived enolates) to install nitrogen-containing side chains [1]. Subsequent thermal cycloreversion unmasks the enone functionality, which then undergoes endo-conjugate addition by the pendant nitrogen nucleophile to form benzazocines (related to the antitumor agent FR-900482) or piperidin-4-ones (precursors to (2S,4R)-4-hydroxypipecolic acid). The enhanced thermal stability of the 2,2-dimethyl dioxinone ring relative to the unsubstituted analog [2] allows the nitrogen-containing alkylation products to be further manipulated (e.g., Boc protection/deprotection, trifluoroacetamide formation) without inadvertent cycloreversion, a key requirement for successful execution of these multi-step alkaloid syntheses.

Application
Selection Property
Validation Focus
4-Hydroxy-2-pyrone and tetronic acid synthesis
Orthogonal bromomethyl/acylketene reactivity
Sequential substitution and cycloreversion efficiency
Chiral β-hydroxy ester and lactone synthesis
Aqueous stability for biocatalysis
Bioreduction integrity under fermentation conditions
Bicyclo[4.3.1]decane-dione scaffold construction
Controlled thermal activation threshold
Alkylation prior to cycloreversion without decomposition
Benzazocine and piperidinone alkaloid precursors
N-substitution compatibility
Multi-step manipulation without premature cycloreversion
Quote Request

Request a Quote for 4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.